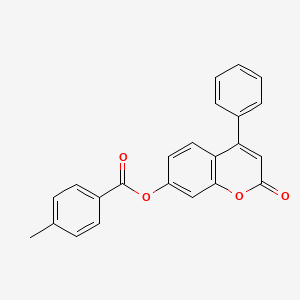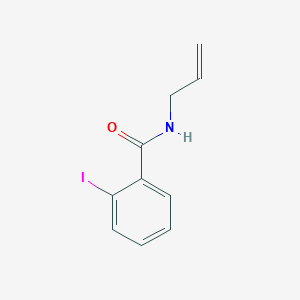![molecular formula C16H14N2O7S B4585667 dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)
dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate
Descripción general
Descripción
The study of compounds with nitro and amino substitutions in their molecular structure is significant due to their diverse applications and properties, including potential pharmacological activities. Thiophene derivatives, in particular, have been extensively researched for their unique chemical and physical properties, which make them valuable in various fields such as materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including nitration, amidation, and substitution reactions. For example, the nitration of dibenzo[c,h][1,6]naphthyridin-6-ones and their amino derivatives has been explored for topoisomerase-I targeting activity and cytotoxicity, demonstrating the complexity and potential of such compounds (Singh et al., 2003). Similarly, the synthesis and calcium channel antagonist activities of certain pyridinedicarboxylates have been studied, highlighting the role of nitrooxyalkyl and alkyl substitutions (Miri et al., 2002).
Molecular Structure Analysis
The molecular structure of thiophene derivatives and compounds with nitro and amino substitutions is crucial for their chemical behavior and properties. X-ray crystallography and molecular docking studies, for instance, have been employed to understand the molecular structure and interactions of compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives and nitro-amino substitutions can lead to various products, depending on the reaction conditions and the nature of the substituents. Studies have shown that reactions of benzo[b]thiophen derivatives with different reagents can result in a range of products with diverse properties, highlighting the versatility and reactivity of these compounds (Cooper & Scrowston, 1972).
Aplicaciones Científicas De Investigación
1. Topoisomerase-I Targeting Activity
Dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate exhibits potential in cancer treatment due to its topoisomerase-I (TOP1) targeting activity. Similar compounds with nitro and amino substitution have shown pronounced antitumor activity, indicating a promising avenue for therapeutic applications in oncology (Singh et al., 2003).
2. Calcium Channel Antagonist Activities
The compound demonstrates significant potential as a calcium channel antagonist. This is especially relevant in cardiovascular research, as similar compounds have exhibited superior or equipotent calcium antagonist activity compared to reference drugs like nifedipine. Such properties suggest potential for treating conditions like hypertension or cardiac arrhythmias (Miri et al., 2002).
3. Application in Metal-Organic Frameworks
In materials science, dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate can contribute to the development of copper metal-organic frameworks. These frameworks have applications in catalysis and magnetic properties, offering diverse industrial and research applications (Burrows et al., 2008).
4. DNA Interaction and Antitumor Activity
This compound is also notable for its interaction with DNA, particularly in the context of cancer research. Similar molecules have been found to alkylate DNA exclusively at specific sites, which has implications for developing targeted antitumor therapies (Prakash et al., 1991).
5. Synthesis of Other Complex Organic Compounds
It serves as a starting point or intermediate in the synthesis of other complex organic compounds, demonstrating its versatility in synthetic organic chemistry. This is exemplified by its use in various synthesis processes for different organic compounds with potential pharmaceutical applications (Yi-fen et al., 2010).
Propiedades
IUPAC Name |
dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S/c1-8-11(15(20)24-2)14(26-12(8)16(21)25-3)17-13(19)9-4-6-10(7-5-9)18(22)23/h4-7H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNWZPUGYHSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)

![1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4585627.png)
![methyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4585628.png)
![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)
![1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4585636.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4585644.png)
![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)